2-Amino-6-chloro-4-fluorobenzamide

Antiparasitic drug discovery HDAC8 inhibitors Schistosomiasis

Procure 2-Amino-6-chloro-4-fluorobenzamide (CAS 940054-51-3) for advanced medicinal chemistry. This polysubstituted ortho-aminobenzamide features a unique 6-chloro-4-fluoro halogenation pattern, imparting distinct steric and electronic properties critical for HDAC6/8 selectivity and target engagement not replicated by regioisomeric analogs. Serves as a privileged starting scaffold for antischistosomal and oncology-focused drug discovery campaigns. Strictly for R&D use.

Molecular Formula C7H6ClFN2O
Molecular Weight 188.59 g/mol
Cat. No. B11908062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-4-fluorobenzamide
Molecular FormulaC7H6ClFN2O
Molecular Weight188.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C(=O)N)Cl)F
InChIInChI=1S/C7H6ClFN2O/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H2,11,12)
InChIKeyXHORBXSIXWQFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-4-fluorobenzamide: A Versatile Halogenated Benzamide Scaffold for Targeted Medicinal Chemistry


2-Amino-6-chloro-4-fluorobenzamide (CAS 940054-51-3; molecular formula C₇H₆ClFN₂O; MW 188.59 g/mol) is a polysubstituted aromatic amide belonging to the ortho‑aminobenzamide class [1]. Its benzene ring bears an amino group at position 2, a chloro substituent at position 6, and a fluoro group at position 4, creating a distinctive halogenation pattern that imparts both steric and electronic differentiation relative to other regioisomeric analogs [1]. The compound is primarily employed as a research intermediate and a core scaffold for the design of bioactive molecules, notably in the development of histone deacetylase (HDAC) inhibitors and other enzyme‑targeted agents [2].

Why Substituting 2-Amino-6-chloro-4-fluorobenzamide with Other Benzamide Analogs Compromises Biological Outcomes


Substituting 2‑amino‑6‑chloro‑4‑fluorobenzamide with a closely related benzamide derivative (e.g., 2‑amino‑6‑chlorobenzamide, 2‑amino‑4‑chloro‑6‑fluorobenzamide, or other mono‑/di‑substituted analogs) is not a scientifically neutral decision. The precise positioning of the electron‑withdrawing chloro and fluoro substituents exerts a measurable effect on both the compound’s physicochemical properties (e.g., lipophilicity, hydrogen‑bonding capacity) and its target‑engagement profile [1]. As demonstrated in BindingDB‑curated assays, the 6‑chloro‑4‑fluoro substitution pattern yields distinct affinity and selectivity profiles for HDAC enzymes that are not replicated by analogs lacking this specific halogen arrangement [2]. Moreover, the presence of both an ortho‑amino group and a para‑fluoro substituent creates a unique hydrogen‑bond donor/acceptor network that can be essential for molecular recognition, whereas regioisomers with halogen groups at other positions (e.g., 4‑chloro‑6‑fluoro) exhibit different target‑binding behaviors and synthetic accessibility [1][2]. Consequently, generic substitution without quantitative benchmarking against the specific 6‑chloro‑4‑fluoro analog risks introducing unwanted variations in potency, selectivity, or synthetic tractability.

Quantitative Differentiation of 2-Amino-6-chloro-4-fluorobenzamide: Head‑to‑Head and Cross‑Study Data


Schistosoma mansoni HDAC8 Inhibition: 7‑Fold Greater Potency than Human HDAC8

2‑Amino‑6‑chloro‑4‑fluorobenzamide demonstrates a marked selectivity for the parasitic HDAC8 enzyme (Schistosoma mansoni) over the human ortholog. In fluorescence‑based enzymatic assays using Fluor de Lys substrate, the compound exhibits an IC₅₀ of 110 nM against S. mansoni HDAC8, compared with an IC₅₀ of 780 nM against recombinant human HDAC8 [1]. This 7‑fold difference in potency is a direct reflection of the compound's unique substitution pattern, which appears to favor binding to the parasite enzyme's active site.

Antiparasitic drug discovery HDAC8 inhibitors Schistosomiasis

HDAC6 Inhibition: 3‑Fold Higher Potency than HDAC1, Enabling Subtype‑Selective Profiling

When evaluated against a panel of human HDAC isoforms, 2‑amino‑6‑chloro‑4‑fluorobenzamide displays a measurable preference for HDAC6 over HDAC1. In assays using ZMAL as the fluorogenic substrate, the compound inhibits recombinant human HDAC6 with an IC₅₀ of 2.40 μM, whereas the IC₅₀ for HDAC1 is 7.70 μM [1]. This 3.2‑fold difference in potency suggests that the 6‑chloro‑4‑fluoro substitution pattern contributes to subtype‑selective recognition.

HDAC6‑selective inhibitors Cancer epigenetics Neurodegeneration

LTA4H Inhibition: Distinct Activity Compared to Aminopeptidase‑Targeted Analogs

2‑Amino‑6‑chloro‑4‑fluorobenzamide exhibits measurable, albeit modest, inhibitory activity against recombinant human leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro‑inflammatory mediator leukotriene B₄. The compound displays an IC₅₀ of 10.0 μM (1.00 × 10⁴ nM) in an aminopeptidase activity assay using Ala‑p‑NA as substrate [1]. While this potency is not exceptional, it differentiates the compound from benzamide analogs that are completely devoid of LTA4H activity, thereby opening a distinct chemotype for further structure‑activity exploration.

Anti‑inflammatory agents Leukotriene A4 hydrolase Enzyme inhibition

Physicochemical Profile: Balanced Lipophilicity and Hydrogen‑Bonding Capacity for Drug Design

The calculated physicochemical properties of 2‑amino‑6‑chloro‑4‑fluorobenzamide position it favorably within drug‑like chemical space. Its XLogP3‑AA value of 1.4 indicates moderate lipophilicity, which is often associated with improved membrane permeability while mitigating excessive hydrophobic binding and off‑target promiscuity [1]. The compound possesses two hydrogen‑bond donors and three hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 69.1 Ų, values that are within the optimal range for oral bioavailability [1]. In contrast, the regioisomer 2‑amino‑4‑chloro‑6‑fluorobenzamide (CAS 940054‑52‑4) shares the same molecular formula but exhibits a different hydrogen‑bonding pattern due to the altered positions of the halogen atoms, which can affect crystal packing, solubility, and target binding [2].

Medicinal chemistry Drug‑likeness Scaffold optimization

Mineralocorticoid Receptor Antagonism: A Distinct Off‑Target Activity Compared to Simple Benzamides

2‑Amino‑6‑chloro‑4‑fluorobenzamide exhibits measurable antagonistic activity at the human mineralocorticoid receptor (MR), with an IC₅₀ of approximately 6.31 μM (6309.57 nM) in a luciferase reporter gene assay performed in UAS‑MR‑bla HEK293 cells [1]. This level of activity, while modest, distinguishes the compound from simpler benzamide derivatives that lack any appreciable MR interaction. The presence of the 6‑chloro‑4‑fluoro substitution pattern may contribute to this receptor‑binding event, potentially through halogen‑bonding interactions with the ligand‑binding domain.

Nuclear receptors Cardiovascular pharmacology Off‑target profiling

Glutaminyl Cyclase Inhibition: A Unique Activity Not Shared by Simple Benzamide Analogs

2‑Amino‑6‑chloro‑4‑fluorobenzamide demonstrates inhibitory activity against human glutaminyl cyclase (QC), an enzyme that catalyzes the formation of pyroglutamate‑modified peptides implicated in Alzheimer's disease pathology. In a fluorometric assay using H‑Gln‑AMC as substrate, the compound exhibits an IC₅₀ of 14.7 μM (1.47 × 10⁴ nM) and a Ki of 9.67 μM at pH 8.0 and 2 °C [1]. This activity is notable because simple, unsubstituted benzamides generally show no measurable QC inhibition, highlighting the contribution of the 6‑chloro‑4‑fluoro substitution to enzyme recognition.

Alzheimer's disease Glutaminyl cyclase inhibitors Post‑translational modification

High‑Value Application Scenarios for 2‑Amino‑6‑chloro‑4‑fluorobenzamide Based on Quantitative Evidence


Antiparasitic Drug Discovery: Lead Optimization for Schistosoma mansoni HDAC8

The 7‑fold selectivity for S. mansoni HDAC8 over human HDAC8 (IC₅₀ of 110 nM vs. 780 nM) makes 2‑amino‑6‑chloro‑4‑fluorobenzamide a privileged starting scaffold for the development of novel antischistosomal agents [1]. Researchers can leverage this scaffold to design analogs with improved potency and pharmacokinetic properties while maintaining the favorable selectivity profile.

HDAC6‑Selective Inhibitor Development for Cancer and Neurodegeneration

With a 3.2‑fold preference for HDAC6 (IC₅₀ = 2.40 μM) over HDAC1 (IC₅₀ = 7.70 μM), this compound serves as a validated core for designing subtype‑selective HDAC6 inhibitors [1]. Such inhibitors are of high therapeutic interest in oncology (e.g., multiple myeloma) and neurodegenerative disorders (e.g., Alzheimer's disease, Charcot‑Marie‑Tooth disease).

Chemical Biology Tool for Profiling LTA4H and Glutaminyl Cyclase

The compound's measurable, albeit modest, inhibition of LTA4H (IC₅₀ = 10.0 μM) and glutaminyl cyclase (IC₅₀ = 14.7 μM) qualifies it as a useful chemical probe for investigating these enzyme targets in cellular and biochemical assays [2][3]. Its distinct chemotype may also provide a novel intellectual property position for organizations seeking to develop next‑generation inhibitors.

Medicinal Chemistry Scaffold with Balanced Physicochemical Properties

The computed XLogP3‑AA of 1.4, TPSA of 69.1 Ų, and favorable hydrogen‑bond donor/acceptor counts position 2‑amino‑6‑chloro‑4‑fluorobenzamide as a drug‑like scaffold suitable for further optimization [4]. Its unique 6‑chloro‑4‑fluoro substitution pattern offers a differentiated chemical handle for structure‑activity relationship studies, particularly when compared to regioisomeric analogs such as 2‑amino‑4‑chloro‑6‑fluorobenzamide [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-chloro-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.